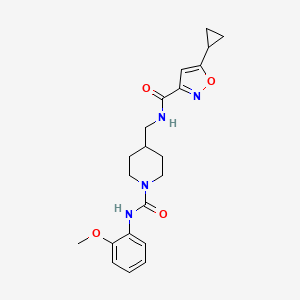
5-cyclopropyl-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-cyclopropyl-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, a compound with the CAS number 1396860-24-4, is a member of the isoxazole carboxamide class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C21H26N4O4, with a molecular weight of 398.5 g/mol. The structure features a cyclopropyl group, a piperidine moiety, and an isoxazole ring, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1396860-24-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoxazole derivatives, including the compound . Isoxazole derivatives often exhibit inhibitory activity against various cancer cell lines. For instance, compounds structurally similar to isoxazole carboxamides have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. In these studies, derivatives demonstrated IC50 values ranging from 0.2 to 1.7 µM, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Case Study:
A study investigated the efficacy of various isoxazole carboxamides against MCF-7 cells. The results indicated that certain modifications in the side chains could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Anti-inflammatory Properties
In addition to anticancer activity, the compound also exhibits anti-inflammatory properties . Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the downregulation of NF-kB signaling pathways .
Neuropharmacological Effects
The piperidine moiety present in the compound suggests potential neuropharmacological applications . Compounds with similar structures have been studied for their effects on neurodegenerative diseases and mood disorders. They may act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isoxazole derivatives often inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : By affecting pathways such as MAPK and PI3K/Akt, these compounds can induce apoptosis in tumor cells.
- Cytokine Modulation : The anti-inflammatory effects are likely due to reduced production of pro-inflammatory cytokines through inhibition of NF-kB.
科学的研究の応用
Diabetes Treatment
SCO-267 has been identified as a GPR40 (G-protein-coupled receptor 40) full agonist, which plays a crucial role in insulin secretion and glucose metabolism. In preclinical studies, it has shown effectiveness in stimulating insulin secretion and improving glucose tolerance in diabetic rats. This mechanism positions SCO-267 as a promising candidate for the treatment of type 2 diabetes mellitus .
Anticancer Activity
Research indicates that compounds structurally related to SCO-267 exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving molecular hybrids have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting that SCO-267 could be explored for its anticancer properties . The potential for developing SCO-267 as an anticancer agent warrants further investigation into its mechanism of action and efficacy.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of SCO-267 allows for specific interactions with biological targets, which is critical for its pharmacological activity. The presence of the isoxazole ring and the piperidine moiety contributes to its ability to engage with GPR40 effectively. Understanding the SAR can guide further modifications to enhance its therapeutic profile.
特性
IUPAC Name |
5-cyclopropyl-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-18-5-3-2-4-16(18)23-21(27)25-10-8-14(9-11-25)13-22-20(26)17-12-19(29-24-17)15-6-7-15/h2-5,12,14-15H,6-11,13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUBLRTKNVKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













